molecular formula C6H5ClOS B195636 2-Thiopheneacetyl chloride CAS No. 39098-97-0

2-Thiopheneacetyl chloride

Cat. No. B195636
CAS RN: 39098-97-0
M. Wt: 160.62 g/mol
InChI Key: AJYXPNIENRLELY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Thiopheneacetyl chloride involves several steps . Starting with thiophene as a raw material, the process includes:

  • Under the catalysis of pyridine, the 2-thiopheneacetic acid is subjected to thionyl chloride acylchlorination to obtain 2-thiopheneacetyl chloride .


Molecular Structure Analysis

The molecular weight of 2-Thiopheneacetyl chloride is 160.62 . Its molecular structure contains a total of 14 bonds, including 9 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 1 double bond, 5 aromatic bonds, 1 acyl halogenide (aliphatic), and 1 Thiophene .


Chemical Reactions Analysis

2-Thiopheneacetyl chloride is known to react violently with water, releasing gases which are toxic if inhaled . It is also used in various synthesis reactions to produce other compounds .


Physical And Chemical Properties Analysis

2-Thiopheneacetyl chloride has a vapor pressure of 4 mmHg at 83 °C . It is a liquid with a refractive index of n20/D 1.551 (lit.) . The boiling point is 105-106 °C/22 mmHg (lit.) and 130-135 °C/90 mmHg (lit.) . The density is 1.303 g/mL at 25 °C (lit.) .

Scientific Research Applications

  • Thiophene-based compounds, including derivatives of 2-Thiopheneacetyl chloride, are extensively used in modern drug design, biodiagnostics, electronic and optoelectronic devices, and conductive polymers. Their thermochemical properties have been studied experimentally and computationally (Roux et al., 2007).

  • 2-Thiopheneacetyl chloride derivatives have been synthesized and used in various chemical reactions. For example, compounds synthesized from 2-thiopheneacetyl chloride have shown potential applications in creating new classes of thiadiazoles and selenadiazoles, which are important in medicinal chemistry (Farag et al., 1988).

  • Derivatives of 2-Thiopheneacetyl chloride have been used in the synthesis of various biologically active compounds, such as tetrahydropyrimidin-thione derivatives, demonstrating significant antimicrobial, antioxidant, and anticancer activities (Salem et al., 2016).

  • In the field of organic synthesis, 2-Thiopheneacetyl chloride and its derivatives have been utilized for regenerating carbonyl compounds from thioacetals and in ring-expansion reactions of cyclic thioacetals (Firouzabadi et al., 2002).

  • The compound (S)-ethyl-1-(2-thiopheneacetyl)-3-piperidinecarboxylate, which involves 2-thiopheneacetyl chloride in its synthesis, has been developed as an immunopotentiator in veterinary medicine (Moher et al., 2004).

  • 5-Aryl-2-(trifluoroacetyl)thiophenes, related to 2-thiopheneacetyl chloride, have been identified as potent inhibitors of class II histone deacetylases, with potential applications in cancer therapy (Ontoria et al., 2009).

Safety And Hazards

2-Thiopheneacetyl chloride is toxic and can cause severe injury or death if inhaled, ingested, or contacted with skin . It is corrosive to skin and eyes, and its vapors severely irritate the respiratory tract . It reacts violently with water, releasing toxic gases .

properties

IUPAC Name

2-thiophen-2-ylacetyl chloride
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InChI

InChI=1S/C6H5ClOS/c7-6(8)4-5-2-1-3-9-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

AJYXPNIENRLELY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CSC(=C1)CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H5ClOS
Record name THIOPHENE-2-ACETYL CHLORIDE
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DSSTOX Substance ID

DTXSID5068156
Record name 2-Thiopheneacetyl chloride
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Molecular Weight

160.62 g/mol
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Physical Description

Thiophene-2-acetyl chloride appears as a clear yellow to dark brown liquid. Insoluble in water and denser than water. Corrosive to skin, and eyes. Vapors severely irritate respiratory tract.
Record name THIOPHENE-2-ACETYL CHLORIDE
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Product Name

2-Thiopheneacetyl chloride

CAS RN

39098-97-0
Record name THIOPHENE-2-ACETYL CHLORIDE
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Record name 2-Thiopheneacetyl chloride
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Record name 2-Thiopheneacetyl chloride
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Record name 2-Thiopheneacetyl chloride
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Record name 2-thienylacetyl chloride
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Record name 2-THIOPHENEACETYL CHLORIDE
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Synthesis routes and methods I

Procedure details

To a solution of 2-(thiophen-2-yl)acetic acid (2 g, 14 mmol) in DCM (50 mL) was added dropwise SOCl2 (0.5 mL), the mixture was heated at 50° C. overnight. The reaction mixture was concentrated under reduced pressure to give compound 2-(thiophen-2-yl)acetyl chloride, which was used directly in the next step without further purification.
Quantity
2 g
Type
reactant
Reaction Step One
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Quantity
0.5 mL
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reactant
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Name
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

In the first set of experiments, amine and carboxylic acid terminated thiophene intermediates were prepared (FIG. 4) and subsequently coupled with carbohydrate moieties. In the second set, the distance between thiophene and carbohydrate was extended by iminothiolane hydrochloride (compound 30) and a thiol was generated after extension. (The reaction conditions specified in FIG. 4(a) are as follows: cat. DIPEA/CHCl3, r.t., 95% yield; FIG. 4(b) are as follows: CHCl3 (highly diluted), r.t., overnight, 83-96% yield; FIG. 4(c) are as follows: BOC-ON, Et3N/CHCl3, r.t., 52% yield; FIG. 4(d)(i) are as follows: 3-(3-Thienyl)acrylic acid (compound 19), HOBt/EDC, DIPEA, CHCl3, r.t., 6 h, 93% yield; FIG. 4(d)(ii) are as follows: 30% TFA/CH2Cl2, r.t., 3 h, 93% yield; FIG. 4(d)(iii) are as follows: 1 M NaOH, quantitative). These thiols were prepared in situ and coupled with compounds 2 or 5 by Michael type addition to give another set of thiophene-carbohydrate monomers. The two types of carbohydrate moieties are summarized in FIG. 5 and FIG. 6. Commercially available 3-thiopheneacetic acid (compound 6) (Acros Organics, Fisher Scientific, Pittsburgh, Pa.) was converted into the corresponding methyl ester (compound 7) in 88% yield by thionyl chloride in methanol. Thiopheneacetyl chloride (compound 8) was prepared in situ, by thionyl chloride in dioxane. Direct addition of N-hydroxysuccinimide (NHS) in the presence of diisopropylethylamine (DIPEA) at 0° C. afforded thiophene active ester (compound 9) in 75% overall yield. Compound 9 was stable under dry conditions and could be prepared in bulk quantities.
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[Compound]
Name
carbohydrate
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[Compound]
Name
methyl ester
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0 (± 1) mol
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[Compound]
Name
compound 7
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Synthesis routes and methods III

Procedure details

To a solution of 2-thiophenyl acetic acid (150 mg in 2.5 mL dry methylene chloride) at 0° C. was added 0.004 mL N,N-dimethylformamide followed by the dropwise addition of 0.097 mL of oxalyl chloride. After 15 minutes the mixture was warmed to room temperature and stirred for an additional 2.5 hours. Removal of the solvents in vacuo provided the title compound which was used without purification.
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
0.004 mL
Type
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Reaction Step One
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0.097 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Thiopheneacetyl chloride
Reactant of Route 2
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2-Thiopheneacetyl chloride
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2-Thiopheneacetyl chloride
Reactant of Route 4
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2-Thiopheneacetyl chloride
Reactant of Route 5
2-Thiopheneacetyl chloride
Reactant of Route 6
2-Thiopheneacetyl chloride

Citations

For This Compound
74
Citations
Ş ÇAKMAK, A VEYİSOĞLU - El-Cezeri, 2021 - dergipark.org.tr
… For this, were prepared as a result of the interaction of different heterocyclic amines with 2-thiopheneacetyl chloride within a slightly basic medium. Determined the structures of the …
Number of citations: 1 dergipark.org.tr
ED Moher, AE Tripp, LC Creemer… - … process research & …, 2004 - ACS Publications
… For the present study, 2-thiopheneacetyl chloride was prepared from 2-thiopheneacetic acid and thionyl chloride and purified by distillation according to the following reference: Miller, …
Number of citations: 10 pubs.acs.org
K Weiss, D Femia - 2021 - digitalcommons.lasalle.edu
… N,N’-diacetylindigo and 2-thiopheneacetyl chloride were combined in an attempt to synthesize 7-thiophenyl bayannulated indigo (BAI). After 1H NMR characterization, it was found that …
Number of citations: 0 digitalcommons.lasalle.edu
C Kan, X Shao, F Song, J Xu, J Zhu, L Du - Microchemical Journal, 2019 - Elsevier
… About this research, a novel reversible fluorescent probe(RBST) based on 2-Thiopheneacetyl chloride and Rhodamine B was designed,synthesized and established to develop as a …
Number of citations: 35 www.sciencedirect.com
AMA Dandi - 2012 - psasir.upm.edu.my
… irradiation, the 2-thiopheneacetyl chloride monomer polymerized into conducting PTh … The SEM morphology of PTh/PVA composite of optimum 2-thiopheneacetyl chloride …
Number of citations: 2 psasir.upm.edu.my
X Yang, N Kumar, H Chi, DB Hibbert… - …, 1997 - Wiley Online Library
… DTAODC was synthesized from 4,1.?-diaza- 18-crown-6 (0.20 g, 0.76 mmol) and 2-thiopheneacetyl chloride (0.27 g, 1.7 mmol) as described for DTODC. The crude product was purified …
XL Liu, Y Shi, JS Kang, P Oelschlaeger… - ACS medicinal …, 2015 - ACS Publications
… 2-thiopheneacetyl chloride reacted with amino acids under basic conditions to give the corresponding amides 1a–10a. In the presence of triethylamine, the amides further reacted with …
Number of citations: 68 pubs.acs.org
H Unver, Z Canturk - Anti-Cancer Agents in Medicinal …, 2017 - ingentaconnect.com
… Ligand (L2) was obtained by the reaction between 2thiopheneacetyl chloride and 4-hydroxybenzoic acid in THF (Scheme 1). L2 was synthesized using the same procedure described …
Number of citations: 4 www.ingentaconnect.com
MA Kolaczkowski, Y Liu - The Chemical Record, 2019 - Wiley Online Library
… Simple treatment of indigo with commercially available 2-thiopheneacetyl chloride (4 equivalents) under refluxing xylene conditions provides good yields of the BAI product which can …
Number of citations: 18 onlinelibrary.wiley.com
MA Kolaczkowski, B He, Y Liu - Organic letters, 2016 - ACS Publications
… When 5 was subjected to reaction with 2-thiopheneacetyl chloride (3a) in dioxane, MAI 4a was obtained in 87% isolated yield. The reaction proceeded much more cleanly compared to …
Number of citations: 36 pubs.acs.org

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